(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
The compound (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxy-methoxyphenyl group, a methylphenyl group, and a sulfanylidene-diazinane-dione core. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, including the formation of the diazinane-dione core and the subsequent attachment of the hydroxy-methoxyphenyl and methylphenyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfanylidene group, potentially converting it to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce thiols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may exhibit interesting properties such as antimicrobial or anticancer activity. Researchers are investigating its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxy-methoxyphenyl group may facilitate binding to specific sites, while the sulfanylidene-diazinane-dione core can modulate the compound’s activity. Pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer, featuring a different core structure but similar functional groups.
Compounds from Knoevenagel Condensation: These compounds share a similar synthetic route and may exhibit comparable reactivity.
Uniqueness
What sets (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its unique combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-11-6-8-13(9-7-11)21-18(24)14(17(23)20-19(21)26)10-12-4-3-5-15(25-2)16(12)22/h3-10,22H,1-2H3,(H,20,23,26)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAHUPKVLOSJIW-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)O)C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC=C3)OC)O)/C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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